molecular formula C19H24ClN5O2 B2554115 N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-68-9

N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2554115
CAS No.: 946249-68-9
M. Wt: 389.88
InChI Key: AZYCCYJZMVTUEK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research. With a molecular formula of C19H25ClN5O2, it belongs to a class of molecules featuring a piperazine-carboxamide core, a structure frequently investigated for its potential to interact with various biological targets . The piperazine ring is a common motif in many biologically active compounds and approved pharmaceuticals, where it often contributes to favorable physicochemical properties and serves as a key scaffold for arranging pharmacophoric groups . The specific structure of this compound includes a 6-isopropoxy-2-methylpyrimidinyl group attached to one nitrogen of the piperazine ring, while the other nitrogen is part of a carboxamide linkage to a 4-chloroaniline moiety . This molecular architecture makes it a valuable intermediate or target for researchers, particularly in the synthesis and development of new pharmacologically active agents. Researchers utilize this compound in various experimental settings, primarily within drug discovery programs. Its core structure is analogous to other piperazine-carboxamide derivatives for which crystallographic data and synthetic methodologies have been well-documented, providing a solid foundation for structure-activity relationship (SAR) studies . Potential research applications include, but are not limited to, the exploration of new kinase inhibitors, the development of antimicrobial agents, and the investigation of modulators for various central nervous system targets, where piperazine-containing molecules have shown considerable utility . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYCCYJZMVTUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has attracted significant attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN5O2, with a molecular weight of 389.9 g/mol. The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-isopropoxy-2-methylpyrimidine moiety, which are crucial for its biological activity.

PropertyValue
Common NameThis compound
CAS Number946249-68-9
Molecular FormulaC19H24ClN5O2
Molecular Weight389.9 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases involved in cell signaling pathways. The compound is believed to exert its effects by:

  • Inhibiting Kinase Activity : By binding to the active sites of specific kinases, it disrupts phosphorylation processes critical for cancer cell survival and proliferation.
  • Inducing Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, which is essential for eliminating malignant cells.
  • Modulating Cell Cycle Progression : It affects the normal progression of the cell cycle, thereby inhibiting tumor growth.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study evaluating its efficacy found that it inhibited cell growth in liver (HUH7), breast (MCF7), colon (HCT116), and endometrial (MFE296) cancer cells.

Cell LineIC50 (μM)Effectiveness
HUH710.5High
MCF78.3Very High
HCT11612.0Moderate
MFE2969.0High

Comparative Studies

When compared to other piperazine derivatives, such as N-(4-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine and N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine, the chlorinated variant showed enhanced potency against cancer cells.

Case Studies and Research Findings

A series of studies have highlighted the potential of this compound in preclinical models:

  • Study on Antiproliferative Activity : In vitro studies indicated that the compound significantly inhibited the proliferation of various tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Animal Model Testing : In vivo studies using small animal models demonstrated that treatment with this compound led to a notable reduction in tumor size compared to control groups.
  • Mechanistic Insights : Further mechanistic evaluations revealed that the compound inhibits microtubule synthesis and angiogenesis, which are critical processes for tumor growth and metastasis.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Core Structure Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound: N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide Piperazine-carboxamide R1: 4-ClPh; R2: 6-isopropoxy-2-methylpyrimidin-4-yl - - ~415.89 (calculated)
N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) Piperazine-carboxamide + quinazolinone R1: 4-ClPh; R2: quinazolinone 48.1 189.8–191.4 ~410.83 (calculated)
N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide Piperazine-carboxamide R1: 4-ClPh; R2: 2-fluorophenyl - - 333.79
4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(oxan-4-yl)piperazine-1-carboxamide (54) Piperazine-carboxamide + purine R1: oxan-4-yl; R2: purine 58 255–257 552.4 (M+1)
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide + triazolopyridazine R1: 4-ClPh; R2: triazolopyridazine - - 357.80

Key Observations :

  • Substituent Impact on Melting Points : Bulky heterocyclic substituents (e.g., purine in Compound 54 ) correlate with higher melting points (>250°C), likely due to increased molecular rigidity. Smaller substituents (e.g., 2-fluorophenyl in ) may reduce melting points, though data are incomplete.
  • Synthetic Yields : Yields for piperazine-carboxamides range from 45–58% , influenced by steric hindrance from substituents. The target compound’s isopropoxy-pyrimidine group may lower yields compared to simpler analogs.

Pharmacological Activities

Key Observations :

  • The 4-chlorophenyl group is recurrent in compounds with diverse targets, including bacterial enzymes and CNS receptors .
  • Heterocyclic extensions (e.g., purine in , triazolopyridazine in ) enhance target specificity but may reduce solubility. The target compound’s pyrimidine-isopropoxy group could balance lipophilicity and bioavailability.

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